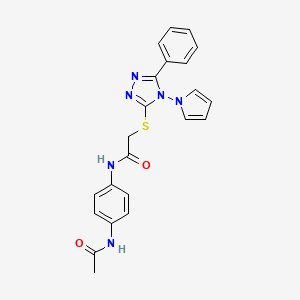

N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insight into similar structures and their biological activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists, which suggests that the pyrrolidine moiety is significant for biological activity in related compounds .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents at specific positions on the molecule to explore their effects on biological activity. In the first paper, the synthesis process includes the use of racemic or chiral amino acids to introduce alkyl and aryl substituents, which could be a relevant method for synthesizing the compound . The second paper describes the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, which shares some structural features with the target compound, such as the presence of an acetamide group and a triazole ring .

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound has been established using various spectroscopic techniques, including MS, IR, CHN, and 1H NMR . These techniques could be applied to determine the structure of "N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide" and confirm the presence of specific functional groups and the overall molecular conformation.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to the target compound, they do mention the biological evaluation of synthesized compounds as opioid kappa agonists . This suggests that the target compound could potentially undergo biological interactions or transformations, which could be explored through similar biological assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For example, the solubility, melting point, and stability of the compound could be similar to those of the acetamide derivatives described in the second paper . Additionally, the presence of the triazole and pyrrolidine moieties could influence the compound's ability to interact with biological targets, as seen in the first paper .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Research has demonstrated that derivatives containing the 1,2,4-triazole ring system, similar to the core structure of the compound , have shown significant antimicrobial and antifungal activities. For instance, compounds synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide displayed in-vitro antibacterial, antifungal, and anti-tuberculosis activity (B. MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011). Furthermore, another study synthesized new heterocycles incorporating a thiadiazole moiety, indicating potential insecticidal activities against the cotton leafworm, Spodoptera littoralis (A. Fadda, M. Salam, E. Tawfik, E. Anwar, & H. Etman, 2017).

Antitumor Activity

Novel derivatives containing the 1,2,4-triazole ring system have been synthesized and evaluated for their antitumor activity. For example, compounds such as novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety were synthesized to evaluate their antitumor activity, with one compound demonstrating efficacy surpassing that of the reference drug, doxorubicin (S. Alqasoumi, M. Ghorab, Z. Ismail, S. M. Abdel-Gawad, M. El-Gaby, & H. Aly, 2009).

Synthesis of Heterocyclic Compounds

The compound's structure facilitates the synthesis of various heterocyclic compounds, which have significant applications in medicinal chemistry. A study detailed the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives from 4-Amino-4H-1,2,4-triazole, highlighting the compound's utility in creating novel chemical entities (Ashvin D. Panchal & P. Patel, 2011).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2S/c1-16(29)23-18-9-11-19(12-10-18)24-20(30)15-31-22-26-25-21(17-7-3-2-4-8-17)28(22)27-13-5-6-14-27/h2-14H,15H2,1H3,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEATMJXNXRCGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)

![1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012812.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B3012815.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)

![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)